Obestatin (rat) (trifluoroacetate salt)

Description

Discovery and Initial Characterization in Rat Models

Obestatin (B13227) was first identified in 2005 through a bioinformatic approach, which involved searching sequenced genomes. nih.govwikipedia.org Initial studies in rat models suggested that obestatin has effects opposite to those of ghrelin, such as suppressing food intake, reducing body weight gain, and inhibiting jejunal contractions. nih.govnih.goviscabiochemicals.com These early findings led to the naming of the peptide "obestatin," derived from the Latin "obedere" (to devour) and "statin" (to suppress), reflecting its presumed role in suppressing obesity. nih.gov However, subsequent research has yielded conflicting results regarding its effects on food intake, with some studies failing to replicate the initial findings. nih.govoup.comnih.gov

Biogenesis from Preproghrelin in Rat Physiological Systems

Obestatin is encoded by the ghrelin gene, which first produces a 117-amino acid precursor protein called preproghrelin. nih.govwikipedia.org Through a series of enzymatic cleavages, preproghrelin is processed into both ghrelin and obestatin. wikipedia.orgnih.gov In the rat stomach, obestatin has been found in A-like cells and the oxyntic glands of the gastric mucosa. nih.gov It is also co-localized with preproghrelin in the cholinergic neurons of the myenteric plexus and in the Leydig cells of the testis. nih.gov The process of post-translational modification, specifically C-terminal amidation, was initially thought to be crucial for obestatin's biological activity. nih.gov

Comparative Analysis with Ghrelin in Rat Endocrine Function

The discovery of obestatin originating from the same gene as ghrelin presented a fascinating case of two hormones with seemingly opposing functions. nih.gov While ghrelin is a potent stimulator of growth hormone (GH) secretion and food intake in rats, initial reports suggested obestatin antagonized these effects. oup.comoup.com

Subsequent and more detailed investigations in rat models have revealed a more complex relationship. Some studies have shown that obestatin can inhibit ghrelin-stimulated GH secretion in vivo, but not in vitro from pituitary cells. oup.comnih.gov This suggests an indirect mechanism of action, possibly at the hypothalamic level or through other signaling pathways. nih.gov

The levels of circulating ghrelin and obestatin also appear to be regulated differently. For instance, fasting in rats leads to an increase in ghrelin levels, while obestatin levels have been reported to decrease or remain unchanged. nih.govoup.commdpi.com The ratio of ghrelin to obestatin is considered by some researchers to be an important indicator of metabolic status. tandfonline.com However, the exact nature of the interplay between these two peptides and their precise roles in regulating energy balance and other endocrine functions in rats remain areas of active investigation, with some studies showing no effect of obestatin on ghrelin's actions. nih.govoup.com

Detailed Research Findings

| Parameter | Observation in Rat Models | References |

| Effect on Food Intake | Initial studies reported suppression of food intake. Subsequent studies have produced conflicting results, with some showing no effect. | nih.govnih.govnih.govnih.gov |

| Effect on Body Weight | Early findings suggested a reduction in body weight gain. This effect is not consistently observed in all studies. | nih.govnih.govoup.com |

| Effect on Gastric Motility | Reported to inhibit jejunal contractions. | nih.goviscabiochemicals.com |

| Effect on Growth Hormone (GH) Secretion | Does not directly affect GH release from pituitary cells in vitro. Can inhibit ghrelin-induced GH secretion in vivo. | oup.comnih.gov |

| Plasma Levels During Fasting | Obestatin levels may decrease or remain unchanged, in contrast to ghrelin levels which increase. | nih.govoup.commdpi.com |

| Tissue Distribution | Found in the stomach (A-like cells, oxyntic glands), myenteric plexus, and Leydig cells of the testis. | nih.gov |

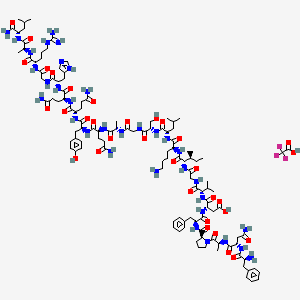

Structure

2D Structure

Properties

Molecular Formula |

C116H175F3N34O33 |

|---|---|

Molecular Weight |

2630.8 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C114H174N34O31.C2HF3O2/c1-12-60(8)93(146-90(157)54-128-111(177)92(59(6)7)147-109(175)81(50-91(158)159)143-108(174)78(46-65-25-17-14-18-26-65)144-110(176)83-29-22-42-148(83)113(179)63(11)132-105(171)80(49-87(120)154)139-97(163)69(116)45-64-23-15-13-16-24-64)112(178)137-71(27-19-20-40-115)101(167)140-76(44-58(4)5)106(172)145-82(55-149)99(165)127-52-88(155)130-61(9)95(161)134-72(34-37-84(117)151)103(169)141-77(47-66-30-32-68(150)33-31-66)107(173)136-73(35-38-85(118)152)102(168)135-74(36-39-86(119)153)104(170)142-79(48-67-51-124-56-129-67)98(164)126-53-89(156)133-70(28-21-41-125-114(122)123)100(166)131-62(10)96(162)138-75(94(121)160)43-57(2)3;3-2(4,5)1(6)7/h13-18,23-26,30-33,51,56-63,69-83,92-93,149-150H,12,19-22,27-29,34-50,52-55,115-116H2,1-11H3,(H2,117,151)(H2,118,152)(H2,119,153)(H2,120,154)(H2,121,160)(H,124,129)(H,126,164)(H,127,165)(H,128,177)(H,130,155)(H,131,166)(H,132,171)(H,133,156)(H,134,161)(H,135,168)(H,136,173)(H,137,178)(H,138,162)(H,139,163)(H,140,167)(H,141,169)(H,142,170)(H,143,174)(H,144,176)(H,145,172)(H,146,157)(H,147,175)(H,158,159)(H4,122,123,125);(H,6,7)/t60-,61-,62-,63-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-;/m0./s1 |

InChI Key |

IQHGCIXYMXRPAT-JRKJFFPISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=CC=C5)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Obestatin Rat Action

Putative Receptor Identification and Characterization in Rat Tissues

The journey to identify the definitive receptor for obestatin (B13227) has been marked by significant scientific debate and evolving findings. Initial hypotheses have been challenged and new potential candidates have emerged from research on rat models.

G Protein-Coupled Receptor 39 (GPR39) Interactions in Rat

Initially, the orphan G protein-coupled receptor 39 (GPR39) was identified as the putative receptor for obestatin. researchgate.net This was based on findings that obestatin could bind to and activate GPR39. researchgate.net Further studies in rats demonstrated that intraperitoneal injection of obestatin induced the expression of the early-response gene c-fos in various tissues, including the gastric mucosa, intestinal villi, and white adipose tissue, where GPR39 is also expressed. nih.gov The link between obestatin and GPR39 was strengthened by the observation that obestatin treatment failed to induce c-fos expression in the gastric mucosa of GPR39 null mice. nih.gov

However, the role of GPR39 as the primary obestatin receptor has been contested by numerous subsequent studies that failed to replicate these initial findings. nih.govbohrium.comoup.com Some research has suggested that zinc ions may be the endogenous ligand for GPR39. nih.gov Despite the controversy, other studies in isolated rat adipocytes have shown that obestatin upregulates GPR39 expression and that its effects on lipid metabolism are mediated through this receptor. nih.govresearchgate.net In rat models of obesity and diabetes, the expression of GPR39 and the obestatin precursor, preproghrelin, is altered in tissues crucial for glucose and lipid homeostasis, such as the liver, pancreas, and adipose tissue, suggesting a continued, albeit complex, relationship. nih.govbohrium.com

Glucagon-Like Peptide-1 Receptor (GLP-1R) Binding in Rat Cells

Emerging evidence suggests that the glucagon-like peptide-1 receptor (GLP-1R) may be a receptor for obestatin. nih.gov This hypothesis is supported by findings that obestatin can bind to and up-regulate the GLP-1R in various cell types, including rat pancreatic beta-cells. nih.gov The protective effects of obestatin on beta-cell survival have been shown to be attenuated by a GLP-1R antagonist. nih.gov However, some conflicting reports indicate that obestatin does not bind to GLP-1R in certain rat insulinoma cells (INS-1) or in HEK cells overexpressing the receptor. nih.govnih.gov The interaction between obestatin and GLP-1R is an active area of investigation, with some studies suggesting it may mediate obestatin's beneficial effects on glucose metabolism and pancreatic function. researchgate.netnih.gov

Exploration of Other Potential Obestatin Receptors in Rat Systems

The conflicting data surrounding GPR39 and GLP-1R have led researchers to explore other potential receptors for obestatin in rat systems. nih.gov The possibility remains that obestatin may interact with a yet-to-be-identified receptor or that its physiological effects are the result of interactions with multiple receptor types. The context of the tissue and the specific physiological state of the rat may also influence receptor binding and subsequent cellular responses. bohrium.com

Intracellular Signaling Cascades Modulated by Obestatin (rat)

Obestatin exerts its effects within rat cells by modulating key intracellular signaling pathways, primarily the PI3K/Akt and ERK1/2 MAPK cascades. These pathways are fundamental to a wide range of cellular processes, including proliferation, survival, and metabolism.

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway Activation

Studies have demonstrated that obestatin can activate the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway in various rat cell types. In nutrient-deprived PC12 cells, a rat pheochromocytoma cell line often used as a neuronal model, obestatin treatment leads to the phosphorylation and activation of Akt. nih.govnih.gov This activation is associated with increased cell survival and the regulation of downstream targets like GSK3 and the anti-apoptotic protein BCL-2. nih.govnih.gov The activation of the PI3K/Akt pathway is a crucial mechanism by which obestatin is thought to exert its protective and growth-promoting effects. nih.govresearchgate.net

Extracellular Signal-Regulated Kinases (ERK1/2) and Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The Extracellular Signal-Regulated Kinases (ERK1/2), key components of the Mitogen-Activated Protein Kinase (MAPK) pathway, are also modulated by obestatin in rat cells. In cultured rat 3T3-L1 preadipocytes, obestatin treatment has been shown to stimulate the phosphorylation of ERK1/2. nih.gov Similarly, in PC12 cells, obestatin markedly promotes the phosphorylation of ERK1/2. nih.govnih.gov The activation of the ERK1/2 pathway is known to play a significant role in cell proliferation and differentiation, suggesting that obestatin may regulate these processes in tissues like adipose tissue and the nervous system. nih.govnih.gov

| Receptor | Tissue/Cell Type (Rat) | Observed Interaction | Key Findings | Citations |

| GPR39 | Gastric Mucosa, Adipose Tissue | Binding and Activation (Controversial) | Induced c-fos expression; Upregulated in adipocytes by obestatin. | nih.govnih.gov |

| GLP-1R | Pancreatic Beta-Cells | Binding and Upregulation | Mediates protective effects on beta-cell survival. | nih.govresearchgate.net |

| Signaling Pathway | Cell Type (Rat) | Effect of Obestatin | Downstream Effects | Citations |

| PI3K/Akt | PC12 Cells | Activation (Phosphorylation of Akt) | Increased cell survival, regulation of GSK3 and BCL-2. | nih.govnih.gov |

| ERK1/2 (MAPK) | 3T3-L1 Preadipocytes, PC12 Cells | Activation (Phosphorylation of ERK1/2) | Stimulation of cell proliferation and differentiation. | nih.govnih.govnih.gov |

Protein Kinase C (PKC) Isoform Activation (PKCε, PKCδ)

The intracellular signaling cascade of obestatin involves the activation of specific isoforms of Protein Kinase C (PKC), particularly PKCε. Research indicates that the as-yet-unidentified receptor for obestatin is thought to engage with Phosphoinositide 3-kinase (PI3K). nih.gov This initial step triggers a downstream signaling pathway that leads to the subsequent activation of a novel PKCε. nih.gov

This activation of PKCε has been shown to be a critical component in mediating the proliferative effects of obestatin observed in certain cell types, such as human gastric cancer KATO-III cells. In this context, PKCε activation is responsible for the subsequent stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK1/2 signaling cascade, which culminates in enhanced cell proliferation. nih.gov Current research has primarily highlighted the role of PKCε, with limited available data regarding the specific activation of the PKCδ isoform by obestatin.

Glycogen (B147801) Synthase Kinase-3β (GSK3β) and Mechanistic Target of Rapamycin (B549165) (mTOR) Regulation

Obestatin has been identified as a significant regulator of key enzymes involved in cellular metabolism and growth, namely Glycogen Synthase Kinase-3β (GSK3β) and the Mechanistic Target of Rapamycin (mTOR). In rat adipocytes, obestatin activates these critical insulin (B600854) signaling regulators. nih.gov This action is part of a broader mechanism through which obestatin influences glucose metabolism. nih.govnih.gov

The regulation of GSK3β and mTOR by obestatin is a component of its wider effects on metabolic homeostasis. nih.gov In some cellular contexts, the activation of these pathways contributes to obestatin's role in processes like glucose uptake and lipid metabolism. researchgate.net

Table 1: Obestatin's Regulatory Effects on GSK3β and mTOR

| Target Protein | Effect of Obestatin | Cellular Context | Associated Pathway | Reference |

| GSK3β | Activation | Adipocytes | Insulin Signaling, Glucometabolism | nih.gov |

| mTOR | Activation | Adipocytes | Metabolic Regulation, Insulin Signaling | nih.gov |

Modulation of Early-Response Gene Expression (e.g., c-fos)

The effect of obestatin on the expression of the early-response gene c-fos, a common marker for neuronal activation, has yielded conflicting results in scientific literature.

One line of research indicates that peripheral administration of obestatin in rats does not alter the expression of Fos protein in key hypothalamic and brainstem nuclei that are involved in the regulation of feeding behavior. nih.gov This study found that while the control peptide cholecystokinin (B1591339) (CCK8S) significantly increased Fos expression, obestatin had no such effect, suggesting a lack of activation in these specific central neuronal circuits under the tested conditions. nih.gov

Conversely, other reviews suggest that obestatin administration can induce c-Fos expression, proposing that this action may be mediated, at least in part, through the vagal afferent pathway and central corticotropin-releasing factor (CRF) receptors. nih.gov This discrepancy highlights that the modulatory role of obestatin on c-fos expression may be dependent on the specific physiological context, the route of administration, and the particular neural circuits being examined.

Calcium Signaling Dynamics in Rat Neuronal Cells

Obestatin has been demonstrated to be biologically active in the central nervous system of rats by directly influencing neuronal calcium signaling. nih.gov Studies utilizing dissociated and cultured cerebral cortical neurons from rats have shown that obestatin administration leads to a notable increase in cytosolic calcium concentrations ([Ca2+]i). nih.gov

This effect was observed using the calcium microfluorimetric Fura-2 method, a sensitive technique for measuring intracellular calcium levels. nih.gov The research specifically demonstrated that obestatin promotes calcium signaling through the stimulation of calcium release from intracellular stores within the neuron. nih.gov This mechanism points to a direct role for obestatin in modulating the excitability and function of central neurons. nih.govnih.gov

Table 2: Effect of Obestatin on Calcium Signaling in Rat Neurons

| Parameter | Method | Cell Type | Obestatin Concentration | Observed Effect | Reference |

| Cytosolic Ca2+ Conc. ([Ca2+]i) | Fura-2 Microfluorimetry | Dissociated Rat Cerebral Cortical Neurons | 100 nM | Elevation of [Ca2+]i | nih.gov |

Physiological and Pathophysiological Roles of Obestatin Rat

Regulation of Energy Homeostasis and Metabolic Processes in Rats

Obestatin's role in the overarching regulation of energy homeostasis in rats is multifaceted, with research pointing towards its involvement in key metabolic tissues. nih.govnih.gov Studies have explored its impact on adipose tissue dynamics and pancreatic islet function, revealing its potential to modulate critical metabolic pathways. nih.govnih.gov

Adipose tissue, a central player in energy storage and endocrine function, is a significant target for obestatin (B13227). Research indicates that obestatin can directly influence adipocyte metabolism and the process of adipogenesis, the formation of new fat cells. nih.govspandidos-publications.com

The influence of obestatin on lipid metabolism within rat adipocytes appears to be complex and potentially dependent on the developmental stage of the cells. In isolated primary rat adipocytes, obestatin has been shown to inhibit both basal and insulin-stimulated lipogenesis, the process of synthesizing fatty acids. nih.gov Concurrently, it was found to enhance adrenaline-stimulated lipolysis, the breakdown of stored fats. nih.gov This suggests a role for obestatin in limiting fat accumulation in mature fat cells.

However, studies on rat primary preadipocytes have presented a more nuanced picture. At an early stage of differentiation, obestatin was observed to suppress glycerol (B35011) release, indicating an inhibition of lipolysis. spandidos-publications.comnih.gov Conversely, at a later stage of adipogenesis, obestatin stimulated lipolysis. spandidos-publications.comnih.gov This biphasic effect suggests that obestatin's role in lipid metabolism may shift as preadipocytes mature into fully differentiated adipocytes. spandidos-publications.com

| Cell Type | Process | Effect of Obestatin | Reference |

| Isolated Primary Rat Adipocytes | Basal Lipogenesis | Inhibition | nih.gov |

| Isolated Primary Rat Adipocytes | Insulin-Stimulated Lipogenesis | Inhibition | nih.gov |

| Isolated Primary Rat Adipocytes | Adrenaline-Stimulated Lipolysis | Potentiation | nih.gov |

| Rat Primary Preadipocytes (Early Differentiation) | Lipolysis (Glycerol Release) | Suppression | spandidos-publications.comnih.gov |

| Rat Primary Preadipocytes (Late Differentiation) | Lipolysis (Glycerol Release) | Stimulation | spandidos-publications.comnih.gov |

Obestatin has been shown to modulate the secretion of key adipokines, such as leptin and adiponectin, from rat adipose tissue. In studies using rat primary preadipocytes, obestatin was found to stimulate the release of leptin, a hormone involved in satiety and energy expenditure. spandidos-publications.comnih.gov This finding suggests that some of obestatin's effects on preadipocyte differentiation and lipolysis might be mediated, at least in part, by enhanced leptin secretion. spandidos-publications.com

In contrast, some research has indicated that obestatin did not alter serum leptin levels in rats. oup.comoup.com The discrepancy may be due to differences in experimental models (in vitro vs. in vivo) and methodologies. Information regarding the direct effect of obestatin on adiponectin expression in rat adipose tissue is less clear from the provided search results, although studies in other models suggest a potential link. mdpi.com

Obestatin appears to play a promotional role in the differentiation of preadipocytes into mature adipocytes in rats. Studies have demonstrated that obestatin enhances the expression of crucial transcription factors that govern adipogenesis. nih.govspandidos-publications.com These include peroxisome proliferator-activated receptor-gamma (PPARγ) and members of the CCAAT/enhancer-binding protein family (C/EBPα and C/EBPβ). nih.gov

In one study, obestatin treatment, in combination with other agents, was shown to regulate the expression of C/EBPα, C/EBPβ, and PPARγ, thereby promoting adipogenesis. nih.gov Another study on rat primary preadipocytes also found that obestatin increased the expression of surrogate markers for preadipocyte differentiation. spandidos-publications.comnih.gov This indicates that obestatin can actively contribute to the generation of new fat cells by influencing the core genetic programming of this process.

| Differentiation Marker | Effect of Obestatin in Rat Preadipocytes | Reference |

| PPARγ | Increased Expression | nih.gov |

| C/EBPα | Increased Expression | nih.gov |

| C/EBPβ | Increased Expression | nih.gov |

The pancreas, and specifically the islets of Langerhans, are another critical site of obestatin's metabolic influence. Research in rat models has revealed that obestatin can directly modulate the secretion of insulin (B600854), a key hormone in glucose homeostasis. nih.govnih.gov

Studies using the perfused rat pancreas have demonstrated a dose-dependent effect of obestatin on glucose-stimulated insulin secretion. At a lower concentration (1 nM), obestatin was found to potentiate the insulin response to glucose. nih.gov This suggests that at physiological levels, obestatin may enhance the efficiency of insulin release in response to rising blood sugar.

Conversely, at a higher concentration (10 nM), obestatin inhibited glucose-induced insulin secretion. nih.gov This dual action implies a complex regulatory mechanism, possibly involving different receptor sensitivities. openpublichealthjournal.com The potentiating effect of obestatin on insulin secretion was not observed in the presence of diazoxide, a substance that opens ATP-dependent potassium channels, suggesting that these channels may be involved in obestatin's mechanism of action on beta-cells. nih.gov Furthermore, obestatin did not significantly affect the secretion of glucagon (B607659) or somatostatin (B550006) in response to arginine, indicating that its primary effect is on the insulin-producing beta-cells rather than an indirect effect through other islet hormones. nih.gov Some studies also suggest that obestatin's immunoreactivity in the neonatal rat pancreas correlates positively with insulin secretion. diabetesjournals.org

| Condition | Obestatin Concentration | Effect on Glucose-Stimulated Insulin Secretion in Perfused Rat Pancreas | Reference |

| Glucose Stimulation | 1 nM | Potentiation | nih.gov |

| Glucose Stimulation | 10 nM | Inhibition | nih.gov |

Pancreatic Islet Function and Glucose Metabolism in Rats

Influence on Glucagon and Somatostatin Secretion from Rat Pancreatic Islets

Research on the direct effects of obestatin on α-cell and δ-cell secretion in rat models has yielded specific findings. In studies using perfused rat pancreas, obestatin did not significantly alter the secretion of glucagon or somatostatin in response to arginine. nih.gov This suggests that obestatin's influence on insulin secretion is not mediated by a paracrine effect from alpha or delta cells under these experimental conditions. nih.gov While some studies in broader rodent models suggest obestatin may regulate these hormones, the evidence from specific rat pancreatic islet studies points towards a lack of a direct modulatory role on arginine-induced glucagon and somatostatin release. nih.govnih.gov Somatostatin itself is a powerful tonic inhibitor of glucagon secretion in the rat pancreas. nih.gov

Promotion of Pancreatic Beta-Cell Survival and Proliferation in Rat Models

Obestatin has demonstrated significant protective and regenerative effects on pancreatic beta-cells in rat models and related cell lines. Studies show that obestatin promotes the proliferation and survival of pancreatic β-cells, such as INS-1E cells, and protects them from apoptosis induced by cytotoxic cytokines. mdpi.comresearchgate.netresearchgate.net This protective action is crucial, as β-cell loss is a key factor in the pathogenesis of diabetes. mdpi.com

The mechanisms underlying these benefits involve the activation of several critical signaling pathways. Obestatin has been shown to increase intracellular cAMP and activate pro-survival pathways like extracellular signal-related kinase 1/2 (ERK1/2) and phosphatidylinositol 3-kinase (PI 3-kinase)/Akt. researchgate.netresearchgate.net Furthermore, obestatin upregulates the expression of genes vital for β-cell function and mass, including the glucagon-like peptide-1 receptor (GLP-1R) and insulin receptor substrate-2 (IRS-2). mdpi.comresearchgate.net In vivo studies have confirmed these findings, showing that obestatin can prevent diabetes in streptozotocin-treated newborn rats by increasing islet cell mass and promoting β-cell survival. jci.org

Table 1: Effects of Obestatin on Rat Pancreatic Beta-Cell Models

| Experimental Model | Finding | Mechanism/Pathway Implicated | Reference |

|---|---|---|---|

| INS-1E β-cells | Promoted cell proliferation and survival. | - | mdpi.com |

| INS-1E β-cells | Protected against cytokine-induced apoptosis. | Activation of cAMP, ERK1/2, PI 3-kinase/Akt signaling. | researchgate.netresearchgate.net |

| INS-1E β-cells | Upregulated GLP-1R and IRS-2 mRNA expression. | - | researchgate.net |

| Streptozotocin-treated newborn rats | Prevented diabetes; increased islet cell mass. | Promotes β-cell survival and regeneration. | jci.org |

Regulation of Glucose Transport and GLUT-4 Expression in Rat Adipocytes

The role of obestatin in regulating glucose transport in rat adipocytes appears to be complex, with research indicating inhibitory effects. Studies using isolated primary rat adipocytes have shown that obestatin inhibits both basal and insulin-stimulated glucose transport. nih.gov This action is linked to a downregulation of the glucose transporter type 4 (GLUT-4) in adipose tissue. bidmc.org The inhibitory effects on lipogenesis and glucose uptake in these cells are reportedly mediated through the GPR39 receptor. nih.gov

These findings suggest that in rat adipocytes, obestatin may act to restrict glucose uptake. This contrasts with some studies in other models, such as 3T3-L1 cells (a mouse pre-adipocyte cell line), where obestatin was found to increase GLUT4 translocation and glucose uptake. mdpi.com However, the direct evidence from primary rat adipocytes points towards an inhibitory function. nih.govbidmc.org

Table 2: Obestatin's Effect on Glucose Transport in Rat Adipocytes

| Experimental Model | Effect on Glucose Transport | Effect on GLUT-4 | Reference |

|---|---|---|---|

| Isolated primary rat adipocytes | Inhibition of basal and insulin-stimulated transport. | Not specified | nih.gov |

| Rat adipose tissue | Inhibition of glucose transport. | Downregulation | bidmc.org |

Hepatic Metabolic Regulation and Non-Alcoholic Fatty Liver Disease (NAFLD) Prevention in Rat Models

Long-term administration of obestatin has shown significant protective and therapeutic effects against non-alcoholic fatty liver disease (NAFLD) in rats fed a high-fat diet. bidmc.org In these models, obestatin treatment successfully reversed hyperlipidemia, hepatic lipid accumulation, and associated insulin resistance. bidmc.org

The mechanisms behind these benefits are multifaceted. Obestatin administration was linked to a reduction in food intake and final body weight. bidmc.org On a molecular level, it enhances hepatic adiponectin signaling by increasing the protein levels of adiponectin receptors (adipoRII) and other key metabolic regulators, including carnitine palmitoyltransferase-1 (CPT-1), peroxisome proliferator-activated receptor-α (PPAR-α), and phosphor-AMPK (p-AMPK). bidmc.org Additionally, obestatin modulates the ghrelin system by increasing the ratio of deacylated ghrelin to acylated ghrelin. bidmc.org These findings suggest that obestatin can prevent the progression of NAFLD through both indirect effects on appetite and direct modulation of hepatic metabolic and signaling pathways. bidmc.orgnih.gov

Table 3: Effects of Obestatin on Hepatic Regulation in NAFLD Rat Models

| Parameter | Effect of Obestatin | Mechanism | Reference |

|---|---|---|---|

| Hepatic Condition | Reverses and protects against NAFLD. | Reduces hepatic lipid accumulation and hyperlipidemia. | bidmc.org |

| Insulin Sensitivity | Reverses insulin resistance. | Enhances hepatic insulin signaling. | bidmc.org |

| Adiponectin Signaling | Enhanced | Increased hepatic protein levels of AdipoRII, CPT-1, PPAR-α, p-AMPK. | bidmc.org |

| Ghrelin System | Modulated | Increased ratio of deacylated to acylated ghrelin. | bidmc.org |

| Food Intake | Reduced | Indirect effect contributing to NAFLD prevention. | bidmc.org |

Gastrointestinal System Modulation by Obestatin (rat)

Influence on Gastrointestinal Motility (e.g., Jejunal Contraction, Gastric Emptying) in Rats

The influence of obestatin on gastrointestinal motility in rats is a subject of conflicting research. Several studies report that obestatin has an inhibitory effect on motor activity. For instance, it has been shown to inhibit contractions in the antrum and duodenum, particularly in the fed state. Other reports also describe an inhibition of jejunal muscle contraction.

However, a significant body of research failed to replicate these findings. Some studies on Wistar rats found that peripheral obestatin did not affect gastric emptying parameters or contractility in isolated strips from the small intestine. nih.gov Further research concluded that obestatin has little to no ability to modulate rat gastrointestinal motility in vitro (jejunal contractility) or in vivo (gastric emptying, intestinal myoelectrical activity), though it showed a weak ability to inhibit ghrelin's prokinetic-like activity in vitro. These discrepancies suggest that the effects of obestatin on gut motility may be highly dependent on the experimental model and the physiological state of the animal (e.g., fed vs. fasted).

Table 4: Research Findings on Obestatin and Rat Gastrointestinal Motility

| Study Focus | Finding | Experimental Model | Reference |

|---|---|---|---|

| Antrum and Duodenum Motility | Inhibitory effect on motor activity in the fed state. | Conscious rats | |

| Gastric Emptying & Intestinal Contractility | No effect on gastric emptying; no response in isolated intestinal strips. | Wistar rats | nih.gov |

| Jejunal Contraction & Gastric Emptying | Little to no effect on motility in vitro or in vivo. | Wistar rats | |

| Jejunal Contraction | Inhibited intestinal contractions. | Not specified |

Regulation of Pancreatic Exocrine Secretion and Enzyme Output in Rats

Obestatin demonstrates a complex, dual-mechanism regulation of pancreatic exocrine secretion in rats. In vivo studies in anesthetized Wistar rats show that obestatin stimulates the secretion of pancreatic enzymes. Specifically, intravenous and intraduodenal administration increased the output of total protein and trypsin. This stimulatory effect is not direct but is mediated through a vagal pathway, as the effect is completely abolished by vagotomy.

Conversely, in vitro experiments using dispersed pancreatic acinar cells reveal a direct inhibitory action. In this setting, obestatin on its own had no effect on amylase release but significantly decreased cholecystokinin (B1591339) (CCK-8)-stimulated amylase secretion. This suggests that while obestatin's systemic effect in vivo is to stimulate enzyme output via an indirect vagal mechanism, it may have an opposing, direct inhibitory role on the pancreatic acinar cells themselves. Notably, obestatin administration did not affect the volume of pancreatic-biliary juice.

Table 5: Effects of Obestatin on Pancreatic Exocrine Secretion in Rats

| Experimental Setting | Effect on Enzyme Secretion | Effect on Juice Volume | Mechanism | Reference |

|---|---|---|---|---|

| In vivo (anesthetized rats) | Increased protein and trypsin output. | No effect. | Indirect, vagally-mediated stimulation. | |

| In vitro (dispersed acinar cells) | Decreased CCK-8-stimulated amylase release. | Not applicable. | Direct inhibition of acinar cells. |

Cardioprotective Actions of Obestatin (rat)

Obestatin, a peptide derived from the same precursor gene as ghrelin, has demonstrated significant cardioprotective capabilities in rat models. physiology.orgnih.gov Research indicates that its actions are multifaceted, involving the activation of specific cell survival pathways to shield cardiac tissue from damage, particularly following ischemic events. physiology.orgresearchgate.net

Protection Against Ischemia-Reperfusion Injury in Isolated Rat Hearts

In studies using isolated perfused rat hearts subjected to ischemia-reperfusion (I/R) injury, obestatin has been shown to confer notable protection. physiology.orgphysiology.org The administration of rat obestatin-(1–23) before the ischemic event leads to a concentration-dependent reduction in infarct size and mitigates contractile dysfunction. physiology.orgnih.gov This protective effect was observed at nanomolar concentrations (10–50 nmol/l). physiology.orgnih.gov Conversely, a synthetic analog with a reversed amino acid sequence, obestatin-(23–1), was found to be ineffective, highlighting the specificity of the native peptide's structure. physiology.orgnih.gov

The mechanisms underlying this cardioprotection involve the activation of key signaling kinases. physiology.org The beneficial effects of obestatin were abolished when co-administered with inhibitors of phosphoinositide 3-kinase (PI3K), such as wortmannin, or protein kinase C (PKC), such as chelerythrine. physiology.orgnih.gov This suggests that obestatin exerts its protective effects by activating the PI3K/Akt and PKC signaling pathways, which are integral to cell survival and protection against I/R injury. physiology.orgphysiology.org Furthermore, even when administered during the early phase of reperfusion, obestatin significantly reduced infarct size, an effect that was negated by inhibitors of PKC, NOS, and mitoK(ATP) channels. researchgate.net

Table 1: Effects of Obestatin on Isolated Rat Hearts During Ischemia-Reperfusion

| Parameter | Observation | Effective Concentrations | Key Signaling Pathways | Citation |

|---|---|---|---|---|

| Infarct Size | Significantly reduced | 10–50 nmol/l | PI3K/Akt, PKC | physiology.orgnih.govresearchgate.net |

| Contractile Dysfunction | Improved performance during reperfusion, particularly diastolic contracture | 10–50 nmol/l | PI3K/Akt, PKC | physiology.orgnih.gov |

| Lactate Dehydrogenase (LDH) Release | Reduced | Not specified | Not specified | physiology.org |

Anti-Apoptotic Effects in Rat Cardiomyocytes

Obestatin demonstrates direct anti-apoptotic, or cell survival-promoting, effects on cardiac muscle cells. physiology.orgnih.gov In cultured rat cardiomyocytes (including H9c2 cells and isolated ventricular myocytes) subjected to simulated I/R, obestatin treatment significantly reduced apoptosis. physiology.orgnih.gov This protective action is linked to the modulation of key proteins involved in the apoptotic cascade. nih.govbohrium.com

Specifically, obestatin treatment was found to downregulate the expression of the pro-apoptotic proteins caspase-3 and Bax, while upregulating the expression of the anti-apoptotic protein Bcl-2. nih.govbohrium.com The reduction in caspase-3 activation is a critical finding, as this enzyme is a final executioner in the apoptotic pathway. physiology.orgphysiology.org The anti-apoptotic effect of obestatin was dose-dependent and was blocked by inhibitors of the PKC, PI3K, and ERK1/2 signaling pathways. physiology.orgnih.govphysiology.org These findings indicate that obestatin promotes cardiomyocyte survival by activating multiple pro-survival kinase pathways. physiology.orgnih.gov This is further supported by radioreceptor binding assays that have identified specific, high-affinity obestatin-binding sites on the membranes of rat ventricular myocardium and cardiomyocytes. physiology.orgnih.govresearchgate.net

Table 2: Anti-Apoptotic Effects of Obestatin in Rat Cardiomyocytes

| Apoptotic Marker | Effect of Obestatin | Cell Model | Citation |

|---|---|---|---|

| Caspase-3 | Downregulated/Activation Prevented | H9c2 cells, isolated ventricular myocytes | physiology.orgnih.govnih.govbohrium.com |

| Bax | Downregulated | Primary cultured cardiomyocytes | nih.govbohrium.com |

| Bcl-2 | Upregulated | Primary cultured cardiomyocytes | nih.govbohrium.com |

| Overall Apoptosis | Reduced/Antagonized | H9c2 cells, primary cultured cardiomyocytes | physiology.orgnih.gov |

Neuroendocrine and Central Nervous System Involvement of Obestatin (rat)

The influence of obestatin extends to the central nervous system, where it participates in the regulation of fundamental physiological processes such as sleep and hormone secretion through its interactions within the hypothalamus.

Effects on Sleep Regulation in Rats

Centrally administered obestatin has been shown to modulate sleep-wake activity in rats. nih.gov When injected intracerebroventricularly (i.c.v.) at the onset of the dark period, obestatin induced a significant, approximately 58%, increase in the time spent in non-rapid-eye-movement sleep (NREMS) during the first hour post-injection. nih.gov This was characterized by an increase in the number of NREMS episodes and a shorter latency to sleep onset. nih.gov

However, this initial sleep-promoting effect was followed by a decrease in both NREMS and rapid-eye-movement sleep (REMS) in the second hour. nih.gov Interestingly, electroencephalographic (EEG) slow-wave activity (0.5-4 Hz) was reduced during the obestatin-induced sleep. nih.gov In contrast to the effects of central administration, peripheral injection of obestatin did not cause significant changes in sleep patterns. nih.gov These findings suggest that the sleep-modulating effects of obestatin are mediated within the central nervous system. nih.gov

Table 3: Effects of Central Obestatin Administration on Sleep in Rats

| Sleep Parameter | Effect | Time Post-Injection | Citation |

|---|---|---|---|

| Non-Rapid-Eye-Movement Sleep (NREMS) | Increased (~58%) | First hour | nih.gov |

| Non-Rapid-Eye-Movement Sleep (NREMS) | Decreased | Second hour | nih.gov |

| Rapid-Eye-Movement Sleep (REMS) | Decreased | Second hour | nih.gov |

| Sleep Latency | Shortened | First hour | nih.gov |

| EEG Slow-Wave Activity (0.5-4 Hz) | Reduced | During sleep | nih.gov |

Modulation of Growth Hormone (GH) Secretion in Rat Models

The role of obestatin in regulating Growth Hormone (GH) secretion in rats appears to be conditional. Several studies have reported that obestatin, when administered alone, does not significantly alter spontaneous GH secretion in either infant or adult rats. oup.comresearchgate.netnih.gov It also does not affect GH release from pituitary cells in vitro. nih.gov

However, other evidence suggests an interactive role with ghrelin, the other peptide derived from the same gene precursor. nih.govresearchgate.net While ineffective on its own, obestatin administered intravenously to freely moving rats was found to significantly inhibit the stimulation of GH secretion caused by ghrelin. nih.gov This suggests that obestatin may act as a modulator of ghrelin's actions at the hypothalamic or pituitary level in vivo, rather than as a direct secretagogue or inhibitor. nih.gov Further complexity is added by the observation that both obestatin and ghrelin are secreted in a pulsatile manner with an ultradian rhythm, but their plasma levels are not always strictly correlated. nih.gov

Table 4: Summary of Obestatin's Effect on Growth Hormone (GH) Secretion in Rats

| Experimental Condition | Observed Effect on GH Secretion | Citation |

|---|---|---|

| Spontaneous Secretion (in vivo) | No significant effect | oup.comresearchgate.netnih.gov |

| Spontaneous Release (pituitary explants, ex vivo) | No effect | nih.gov |

| Ghrelin-Induced Secretion (in vivo) | Inhibitory | nih.gov |

| Hexarelin-Induced Secretion (in vivo) | Did not antagonize | researchgate.net |

Interactions with Hypothalamic Neuropeptide Pathways in Rats

Obestatin's central effects appear to involve nuanced interactions with hypothalamic neurotransmitter systems rather than broad changes in the expression of major neuropeptides. oup.comnih.gov Studies investigating the effect of direct intrahypothalamic obestatin injections found no significant changes in the hypothalamic gene expression of key orexigenic neuropeptides, such as Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), or anorexigenic peptides like Pro-opiomelanocortin (POMC) and Cocaine- and amphetamine-regulated transcript (CART). oup.comnih.gov

However, a more acute mechanism of action has been identified. In rat hypothalamic synaptosomes, obestatin produced a dose-dependent inhibition of depolarization-induced dopamine (B1211576) release. nih.gov It did not, however, modify the release of norepinephrine (B1679862) or serotonin (B10506) when administered alone. nih.gov Interestingly, when co-perfused with ghrelin, obestatin was able to block the inhibitory effect of ghrelin on serotonin release, while ghrelin, in turn, reversed obestatin's inhibition of dopamine release. nih.gov This suggests that obestatin's central actions may be mediated, at least in part, through the acute modulation of monoamine release and a complex interplay with ghrelin signaling pathways in the hypothalamus. nih.gov

Table 5: Obestatin's Interaction with Hypothalamic Systems in Rats

| System/Pathway | Observed Effect | Method | Citation |

|---|---|---|---|

| mRNA Expression (NPY, AgRP, POMC, CART) | No significant change | Intrahypothalamic injection | oup.comnih.gov |

| Dopamine Release | Inhibited (dose-dependently) | Hypothalamic synaptosome perfusion | nih.gov |

| Norepinephrine Release | No effect | Hypothalamic synaptosome perfusion | nih.gov |

| Serotonin Release | No effect (alone); Blocked ghrelin-induced inhibition (co-perfused) | Hypothalamic synaptosome perfusion | nih.gov |

Influence on Drinking Behavior in Dehydrated Rat Models

Obestatin, a peptide derived from the preproghrelin gene, has been investigated for its role in regulating fluid homeostasis, particularly in the context of thirst. Research in rat models indicates that centrally administered obestatin can influence drinking behavior.

Studies involving intracerebroventricular (ICV) administration of obestatin to rats deprived of food and water have demonstrated a significant inhibition of water consumption. nih.govphysiology.org This effect on water intake was observed to be more pronounced and to precede any potential effects on food intake, suggesting that obestatin's influence on appetite may be secondary to its primary action on thirst mechanisms. nih.gov

To further explore its role as an anti-dipsogenic agent, researchers have examined obestatin's effect on drinking stimulated by angiotensin II (Ang II), a potent thirst-inducing hormone. In these experiments, pretreatment with obestatin resulted in a dose-related inhibition of Ang II-induced water drinking in rats that had free access to water and food. physiology.org This suggests that obestatin can override a powerful dipsogenic signal. The subfornical organ (SFO), a key brain region for regulating fluid balance, has been identified as a potential site of action, as cultured SFO neurons show changes in membrane potential in response to obestatin. nih.govphysiology.org These findings collectively point to a role for brain-derived obestatin in the central inhibition of thirst. nih.govnih.gov

Conversely, some conflicting reports exist. One study, for instance, noted that while obestatin administration affected food intake in rats after a 24-hour food and water deprivation period, it had no discernible effects on water intake under those specific experimental conditions. nih.gov

Table 1: Effect of Intracerebroventricular Obestatin on Angiotensin II-Induced Drinking in Rats

| Pretreatment | Stimulus | Water Intake | Outcome |

| Saline Vehicle | Angiotensin II | Baseline Drinking Response | Significant drinking response observed. |

| Obestatin | Angiotensin II | Reduced Drinking Response | Dose-related inhibition of water intake. physiology.org |

Role in Muscle Regeneration and Maintenance in Rat Models

Obestatin plays a significant role in the maintenance and repair of skeletal muscle tissue. nih.gov Studies have shown that the ghrelin gene, which produces both ghrelin and obestatin, is upregulated in response to muscle injury, indicating an integral role for these peptides in the healing process. nih.gov

In rat models, the expression of myogenic genes, which are crucial for muscle development and repair, is increased following obestatin infusion. nih.gov This supports the peptide's direct involvement in muscle regeneration. The mechanism appears to involve an autocrine function where obestatin acts on the GPR39 receptor to control the myogenic differentiation program, the process by which muscle stem cells become mature muscle fibers. nih.gov

Research using models of muscle injury has further elucidated obestatin's function. While some key mechanistic studies have been performed in mice, they provide foundational insights. nih.gov Intramuscular injection of obestatin has been shown to significantly enhance muscle regeneration by stimulating the expansion of satellite stem cells and promoting the growth (hypertrophy) of myofibers. nih.gov This myogenic action is complemented by an increase in the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), leading to improved microvascularization within the regenerating muscle tissue. nih.gov This collective evidence underscores obestatin's potential as a therapeutic agent for improving recovery from skeletal muscle injuries. nih.gov

Immunomodulatory and Anti-inflammatory Effects of Obestatin (rat)

Obestatin demonstrates significant immunomodulatory and anti-inflammatory properties, particularly within the gastrointestinal tract. It has been shown to exert protective effects in various models of inflammation by modulating key inflammatory pathways and cellular responses. nih.gov

In rat models of experimental colitis, such as that induced by acetic acid or dextran (B179266) sulfate (B86663) sodium (DSS), obestatin has been shown to be protective and to accelerate healing. nih.govphysiology.orgnih.gov Pretreatment with obestatin before the induction of colitis leads to a significant reduction in the extent and severity of colonic damage. nih.gov This protective effect is associated with several beneficial actions, including the improvement of mucosal blood flow and an increase in the proliferation of mucosal cells, which are vital for repairing the intestinal lining. nih.govphysiology.org

When administered after colitis has been induced, obestatin significantly accelerates the healing of colonic wall damage. physiology.org Studies have demonstrated that both pretreatment and subsequent treatment with obestatin can ameliorate the clinical and histopathological severity of colitis, particularly in chronic models. nih.gov The therapeutic effect is linked to the suppression of inflammatory cell infiltration and the enhancement of protective mechanisms within the gut mucosa. nih.govnih.gov

Table 2: Effect of Obestatin Pretreatment on Acetic Acid-Induced Colonic Damage in Rats

| Pretreatment Group | Reduction in Area of Colonic Damage (1 hour post-induction) |

| Obestatin (4 nmol/kg) | 19% |

| Obestatin (8 nmol/kg) | 45% |

| Obestatin (16 nmol/kg) | 35% |

| Data derived from a study on acetic acid-induced colitis in rats. nih.gov |

A key mechanism behind obestatin's anti-inflammatory action is its ability to regulate the local inflammatory environment in damaged tissues. This is achieved by modulating the levels of pro-inflammatory cytokines and the activity of enzymes associated with inflammation.

In rat models of colitis, treatment with obestatin leads to a significant decrease in the mucosal concentration of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. nih.govphysiology.org This reduction in IL-1β is a crucial factor in dampening the inflammatory cascade that drives tissue damage in colitis. nih.govphysiology.org

Furthermore, obestatin effectively reduces the activity of myeloperoxidase (MPO) in the colonic tissue. nih.govphysiology.orgnih.gov MPO is an enzyme predominantly found in neutrophils, and its activity is a widely used marker for the infiltration of these inflammatory cells into tissue. nih.gov By decreasing MPO activity, obestatin demonstrates its ability to suppress the recruitment and activation of polymorphonuclear leukocytes to the site of inflammation, thereby limiting a major source of tissue damage during colitis. nih.govnih.gov These effects are part of a broader action that includes inhibiting lipid peroxidation and activating anti-inflammatory cytokines. nih.govnih.gov

Methodological Approaches and Research Techniques in Obestatin Rat Studies

In Vitro Experimental Models

In vitro models are crucial for dissecting the direct cellular and molecular mechanisms of obestatin (B13227) action, independent of systemic influences. These models have included cultured rat cell lines, isolated organ perfusion systems, and isolated tissue preparations.

Cultured Rat Cell Lines (e.g., Cardiomyocytes, Preadipocytes, Somatotrophs, Gastric Cancer Cells)

Cultured rat cell lines provide a homogenous and controlled environment to study the specific effects of obestatin on various cell types.

Cardiomyocytes: Studies using cultured rat cardiomyocytes, including the H9c2 cell line and isolated ventricular myocytes, have been instrumental in understanding the cardioprotective effects of obestatin. nih.govphysiology.org Research has shown that obestatin can reduce cardiomyocyte apoptosis (programmed cell death) and decrease the activation of caspase-3, a key enzyme in the apoptotic pathway, following simulated ischemia-reperfusion (I/R) injury. nih.govphysiology.org These protective effects are mediated through the activation of specific signaling pathways, including PKC, PI3K, and ERK1/2. nih.govphysiology.org Furthermore, the presence of high-affinity binding sites for obestatin has been identified on the membranes of these cardiac cells. nih.gov In vivo studies have complemented these findings, demonstrating that obestatin can reduce the infarct size and inhibit the expression of inflammatory markers in rat hearts subjected to I/R injury. nih.govbohrium.com

Preadipocytes: The role of obestatin in fat cell development and metabolism has been investigated using rat primary preadipocytes. nih.govspandidos-publications.com These studies have revealed that obestatin can enhance the accumulation of lipids and promote the differentiation of preadipocytes into mature adipocytes. nih.govspandidos-publications.com Interestingly, the effect of obestatin on lipolysis (the breakdown of fats) appears to be dependent on the stage of differentiation, with suppression observed in the early stages and stimulation in the late stages. nih.gov Obestatin has also been found to stimulate the secretion of leptin, a hormone involved in regulating appetite and energy balance, from these cells. nih.govspandidos-publications.com In isolated primary rat adipocytes, obestatin has been shown to inhibit both basal and insulin-stimulated lipogenesis and glucose uptake, while potentiating adrenaline-stimulated lipolysis. researchgate.net

Somatotrophs: The influence of obestatin on growth hormone (GH) secretion has been explored using cultured rat tumor somatotroph cells. nih.gov These in vitro studies have shown that obestatin can trigger the release of GH, suggesting a direct action on the pituitary gland. nih.gov The signaling pathway involved in this process includes the activation of MAPK. nih.gov However, the effects of obestatin on GH secretion in vivo have been less consistent across different studies and animal models. nih.govresearchgate.net

Gastric Cancer Cells: While much of the research on obestatin and gastric cancer has utilized human cell lines, studies have provided insights into the potential role of the obestatin/GPR39 system in gastric adenocarcinoma. nih.gov These studies suggest that obestatin may be involved in the mitogenesis (cell proliferation) of gastric cancer cells. nih.gov Further research using rat gastric cancer cell lines could help to clarify the species-specific effects.

Isolated Organ Perfusion Systems (e.g., Isolated Rat Heart, Perfused Rat Pancreas)

Isolated organ perfusion systems allow for the study of obestatin's effects on an entire organ in a controlled ex vivo environment, maintaining the organ's architecture and cellular interactions.

Isolated Rat Heart: The isolated perfused rat heart model has been extensively used to demonstrate the cardioprotective actions of obestatin. nih.govphysiology.org In this system, the addition of rat obestatin before inducing ischemia-reperfusion injury leads to a concentration-dependent reduction in infarct size and improved contractile function. nih.govphysiology.org This protective effect is abolished by inhibitors of the PI3K and PKC signaling pathways, confirming their involvement. nih.govphysiology.org Studies have also shown that obestatin can increase coronary flow in the isolated rat heart under basal conditions. researchgate.net

Perfused Rat Pancreas: The effect of obestatin on pancreatic hormone secretion has been investigated using the perfused rat pancreas model. nih.gov These studies have revealed a dual effect of obestatin on glucose-induced insulin (B600854) secretion, with potentiation at lower concentrations and inhibition at higher concentrations. nih.gov This suggests the involvement of multiple receptor subtypes with different sensitivities. openpublichealthjournal.com Obestatin was also found to potentiate the insulin response to arginine and tolbutamide. nih.gov However, it did not significantly alter the glucagon (B607659) and somatostatin (B550006) responses to arginine, indicating that its effect on insulin secretion is not mediated by a paracrine effect from alpha or delta cells. nih.gov

Isolated Tissue Preparations (e.g., Mouse Jejunum Muscle Strips, Rat Pancreatic Islets)

Isolated tissue preparations provide a platform to study the direct effects of obestatin on specific tissue functions.

Mouse Jejunum Muscle Strips: While the provided information focuses on rat studies, it's relevant to note that studies on mouse jejunum muscle strips have been used to investigate the effects of obestatin on gastrointestinal motility. bohrium.com These studies have shown that obestatin has little to no direct effect on the contractility of the jejunum. bohrium.com

Rat Pancreatic Islets: Research using isolated rat pancreatic islets has been crucial in understanding the direct effects of obestatin on islet cell function and survival. nih.govmdpi.com Obestatin has been shown to be expressed in the peripheral part of the islets. nih.gov Functional studies have demonstrated that obestatin can promote the survival of pancreatic β-cells and protect them from apoptosis. openpublichealthjournal.commdpi.com It also appears to play a role in pancreatic development and regeneration. mdpi.com Some studies suggest that obestatin can regulate the secretion of other pancreatic hormones like glucagon and somatostatin in isolated rodent islets. nih.gov

In Vivo Rodent Models

In vivo models are essential for understanding the integrated physiological effects of obestatin in a whole-animal context, taking into account the complex interactions between different organs and systems.

Sprague-Dawley and Wistar Rat Models

Sprague-Dawley and Wistar rats are two of the most commonly used outbred rat strains in obestatin research due to their well-characterized physiology and ease of handling.

Sprague-Dawley Rats: These rats have been used in a wide range of obestatin studies, including investigations into its effects on food intake, body weight, and GH secretion. oup.comnih.govnih.gov Immunohistochemical studies in Sprague-Dawley rats have identified obestatin-producing cells in the gastric mucosa, myenteric plexus, and Leydig cells of the testis. bohrium.comresearchgate.net These rats have also been used as models for diet-induced obesity to study the metabolic effects of obestatin. cambridge.org

Wistar Rats: Wistar rats have also been frequently used, particularly in studies related to pancreatic function and metabolic regulation. nih.govnih.gov For instance, the perfused pancreas model using Wistar rats has provided significant insights into obestatin's role in insulin secretion. nih.gov They are also considered more susceptible to diet-induced obesity than Sprague-Dawley rats, making them a valuable model for studying the interplay between diet and obestatin. researchgate.net

Fasted/Refed and High-Fat Diet Rat Models

Manipulating the feeding status and diet composition of rats allows researchers to investigate how these factors influence obestatin levels and its physiological effects.

Fasted/Refed Rat Models: Studies employing fasted and refed rat models have been used to examine the regulation of circulating obestatin levels in response to changes in energy status. nih.govdaneshyari.com Research has shown that plasma obestatin levels, similar to ghrelin, increase significantly in fasted rats compared to ad libitum fed rats. nih.gov Following refeeding with a standard chow, plasma obestatin levels decrease significantly but recover more quickly than ghrelin levels. nih.gov The composition of the refed meal also influences the obestatin response, with crude fiber or glucose producing a more profound and sustained suppression of obestatin levels compared to a standard chow. nih.gov

High-Fat Diet Rat Models: High-fat diet (HFD) models are widely used to induce obesity and study related metabolic disorders. cambridge.orgresearchgate.netfrontiersin.org In the context of obestatin research, these models are used to investigate how a maternal HFD during pregnancy and lactation affects obestatin concentrations in both the dams and their offspring. nih.gov Studies have shown that a maternal HFD can lead to altered plasma obestatin levels in both Wistar rat dams and their pups. nih.gov These models are critical for understanding the potential role of obestatin in the developmental programming of metabolic diseases. nih.gov

Detailed Research Findings

| Model | Key Findings | References |

|---|---|---|

| Cultured Rat Cardiomyocytes | Obestatin reduces apoptosis and caspase-3 activation after simulated ischemia-reperfusion. | nih.govphysiology.org |

| Cultured Rat Preadipocytes | Obestatin enhances lipid accumulation, promotes differentiation, and stimulates leptin secretion. | nih.govspandidos-publications.comspandidos-publications.com |

| Isolated Perfused Rat Heart | Obestatin reduces infarct size and improves contractile function after ischemia-reperfusion. | nih.govphysiology.orgphysiology.org |

| Perfused Rat Pancreas | Obestatin has a dual effect on insulin secretion (low concentration potentiates, high concentration inhibits). | nih.govopenpublichealthjournal.com |

| Fasted/Refed Rat Models | Plasma obestatin increases during fasting and decreases upon refeeding, with the response varying by nutrient composition. | nih.govdaneshyari.com |

| High-Fat Diet Rat Models | Maternal high-fat diet alters plasma obestatin levels in both dams and offspring. | nih.gov |

Chemically Induced Disease Models (e.g., Streptozotocin-Induced Beta-Cell Death, Acetic Acid-Induced Colitis)

In rat models, obestatin has been investigated for its therapeutic potential in chemically induced diseases, notably in models of diabetes and colitis.

Streptozotocin-Induced Beta-Cell Death:

Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and it is commonly used to induce a state of hyperglycemia in animal models that mimics type 1 diabetes. bioscientifica.comeur.nl Studies in newborn rats have shown that treatment with obestatin can prevent the diabetogenic effects of STZ. bioscientifica.com In these models, administration of obestatin has been shown to preserve pancreatic islet cell mass and prevent the development of diabetes in adulthood. eur.nlbioscientifica.com Specifically, obestatin treatment in STZ-induced diabetic rats has been associated with reduced plasma glucose levels and increased plasma and pancreatic insulin levels. bioscientifica.combioscientifica.com Furthermore, obestatin has been observed to increase the number and area of islets, as well as the mass of beta-cells, compared to untreated STZ-diabetic rats. eur.nlnih.gov These protective effects are linked to the upregulation of insulin and the transcription factor Pdx1 mRNA, as well as an increase in the expression of the anti-apoptotic protein BCL2. bioscientifica.comeur.nl

Some studies have also explored a fructose-fed streptozotocin-injected rat model to simulate type 2 diabetes. openpublichealthjournal.com In this context, obestatin treatment has demonstrated an ability to lower blood glucose, triglycerides, and total cholesterol, while improving insulin levels. Histological analysis of the pancreas from these rats showed an improvement in the size of the islets of Langerhans and an increase in the number of β-cells. openpublichealthjournal.com

Acetic Acid-Induced Colitis:

Acetic acid-induced colitis is a well-established rat model that mimics the inflammation and mucosal damage seen in human inflammatory bowel disease (IBD), such as ulcerative colitis. nih.govnih.govmdpi.com Research has shown that both pretreatment with and subsequent administration of obestatin can have protective and therapeutic effects in this model. nih.govnih.gov

Pretreatment with obestatin has been found to significantly reduce the area of mucosal damage caused by acetic acid. nih.govarchivesofmedicalscience.com This protective effect is associated with an improvement in mucosal blood flow and an increase in DNA synthesis in the colon. nih.govarchivesofmedicalscience.com Additionally, obestatin pretreatment leads to a decrease in the mucosal concentration of the pro-inflammatory cytokine interleukin-1β (IL-1β) and the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration and inflammation. nih.govarchivesofmedicalscience.com

When administered after the induction of colitis, obestatin has been shown to accelerate the healing of colonic wall damage. nih.gov This therapeutic effect is also linked to a decrease in the colitis-induced increase in MPO activity and IL-1β content. nih.gov Furthermore, obestatin administration can reverse the decrease in mucosal blood flow and DNA synthesis that is typically observed in this colitis model. nih.gov Histological examinations have confirmed that obestatin treatment leads to a significant improvement in the colon mucosal damage score and an increase in the number of goblet cells, which are important for mucus production and gut barrier function. viamedica.pl

Biochemical and Molecular Assays

Radioimmunoassay (RIA) and ELISA for Peptide Quantification in Rat Samples

The quantification of obestatin in rat plasma and other biological samples is crucial for understanding its physiological roles. Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) are two common techniques used for this purpose.

Radioimmunoassay (RIA): RIA is a sensitive technique that has been used to measure obestatin concentrations in rat plasma. nih.govnih.gov This method involves a competitive binding reaction where a known quantity of radiolabeled obestatin (e.g., with 125I) competes with the unlabeled obestatin in the sample for a limited number of specific antibody binding sites. nih.gov By measuring the radioactivity of the bound fraction, the concentration of obestatin in the sample can be determined. nih.gov RIA has been used to determine the half-life of exogenous obestatin in rat plasma, which was found to be approximately 22 minutes. nih.gov It has also been employed to study the pulsatile secretion of obestatin, revealing an ultradian rhythm similar to that of ghrelin and growth hormone. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used immunoassay for quantifying obestatin in rat samples. biocompare.comfn-test.comraybiotech.combiovendor.comelkbiotech.com Commercial ELISA kits are available for the detection of rat obestatin in various sample types, including serum, plasma, and cell culture supernatants. biocompare.comfn-test.com These kits are typically based on a competitive ELISA format. fn-test.com In this setup, a microplate is pre-coated with an antibody specific to obestatin. fn-test.com When the sample containing obestatin is added, it competes with a fixed amount of biotin-labeled obestatin for binding to the antibody. fn-test.com The amount of bound biotinylated obestatin is then detected using an enzyme-conjugated streptavidin (like HRP) and a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the concentration of obestatin in the sample. fn-test.com

The table below summarizes the key features of commercially available rat obestatin ELISA kits, highlighting their detection range and sensitivity.

| Kit Feature | Reported Value | Source |

|---|---|---|

| Detection Range | 15.6-1000 pg/ml | biocompare.com |

| Sensitivity | 9.375 pg/ml | biocompare.comfn-test.com |

| Detection Range | 156.2 - 20000.0 pg/mL | biovendor.com |

| Sensitivity | 156.3 pg/mL | biovendor.com |

| Detection Range | 0.1-1,000 pg/ml | raybiotech.com |

| Sensitivity | 0.1 pg/ml | raybiotech.com |

Immunohistochemistry for Tissue Localization and Co-localization in Rat Tissues

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissues. nih.gov In studies involving obestatin in rats, IHC has been instrumental in identifying the cells and tissues that express this peptide. nih.gov

Studies have used antisera directed against mouse/rat obestatin to detect its presence in various tissues of Sprague-Dawley rats. nih.gov Obestatin immunoreactivity has been identified in the cells of the gastric mucosa, the myenteric plexus, and the Leydig cells of the testis. nih.gov

Co-localization Studies: To further characterize the obestatin-expressing cells, double-labeling IHC techniques are employed. For instance, in the myenteric plexus, co-localization studies with choline (B1196258) acetyltransferase (ChAT), a marker for cholinergic neurons, have revealed that nearly all neurons showing obestatin immunoreactivity are also positive for ChAT, and vice versa. nih.gov This suggests that obestatin is expressed in cholinergic neurons within the gut wall.

In the context of disease models, IHC has been used to assess changes in protein expression. For example, in studies of acetic acid-induced colitis, IHC has been used to examine the expression of proliferating cell nuclear antigen (PCNA), a marker of cell proliferation, and the inflammatory marker nuclear factor kappa B (NFkB). viamedica.pl Similarly, in studies of STZ-induced diabetes, IHC has been used to visualize insulin expression in the islets of Langerhans. nih.gov

The general procedure for IHC involves several key steps:

Tissue Preparation: The rat is anesthetized and transcardially perfused with a fixative solution, such as 4% paraformaldehyde, to preserve the tissue structure. nih.gov

Sectioning: The fixed tissue is then sectioned into thin slices.

Immunostaining: The tissue sections are incubated with a primary antibody that specifically binds to obestatin. This is followed by incubation with a secondary antibody that is conjugated to an enzyme or a fluorescent dye, allowing for visualization of the primary antibody binding. nih.gov

Calcium Microfluorimetry (Fura-2) for Intracellular Calcium Dynamics in Rat Cells

Calcium microfluorimetry using the fluorescent indicator Fura-2 is a technique employed to measure changes in intracellular calcium concentrations ([Ca2+]i) in real-time. nih.govprizmatix.com This method has been used to assess the biological activity of obestatin on rat central neurons. nih.gov

Principle of Fura-2 Calcium Imaging: Fura-2 is a ratiometric calcium indicator, meaning its fluorescence excitation maximum shifts from approximately 380 nm in the calcium-free state to 340 nm when it binds to calcium, while its emission maximum remains around 510 nm. prizmatix.com By measuring the ratio of fluorescence intensity at these two excitation wavelengths, the intracellular calcium concentration can be accurately determined, minimizing issues like uneven dye loading and photobleaching. thermofisher.com

Application in Obestatin Research: In a study on dissociated and cultured rat cerebral cortical neurons, the Fura-2 method was used to investigate the effect of obestatin on [Ca2+]i. nih.gov The application of obestatin to these neurons resulted in an elevation of cytosolic calcium concentrations in a subset of the cortical neurons, demonstrating that obestatin is biologically active on central neurons. nih.gov

The process typically involves loading the rat cells with the acetoxymethyl (AM) ester form of Fura-2. thermofisher.com Once inside the cell, cellular esterases cleave the AM ester group, trapping the Fura-2 dye in its active, membrane-impermeant form. The cells are then excited at 340 nm and 380 nm, and the resulting fluorescence emission at 510 nm is recorded to calculate the ratio and determine the intracellular calcium concentration. prizmatix.com

Gene Expression Analysis (e.g., mRNA Levels, early-response gene expression)

Gene expression analysis is a fundamental tool for understanding the molecular mechanisms through which obestatin exerts its effects in rats. This is often accomplished by measuring messenger RNA (mRNA) levels of target genes.

Methods for mRNA Quantification:

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to detect the presence and relative abundance of specific mRNA transcripts. For example, RT-PCR has been used to show the expression of preproghrelin mRNA, the precursor for both ghrelin and obestatin, in adult rat hippocampal progenitors. researchgate.net

Quantitative Real-Time PCR (qPCR): This method allows for the precise quantification of mRNA levels.

Early-Response Gene Expression: The expression of early-response genes, such as c-fos, is often used as a marker of cellular activation in response to a stimulus. Studies have investigated the induction of c-fos expression in various rat tissues following the administration of obestatin. nih.gov After an intraperitoneal injection of obestatin, c-fos staining was observed in the nuclei of cells in the gastric mucosa, intestinal villi, white adipose tissues, hepatic cords, and kidney tubules, indicating these as target tissues for obestatin. nih.gov

Gene Expression in Disease Models: In the context of chemically-induced disease models in rats, gene expression analysis provides insights into the therapeutic mechanisms of obestatin.

Streptozotocin-Induced Diabetes: In STZ-treated newborn rats, obestatin treatment has been shown to upregulate the mRNA expression of insulin and the pancreatic/duodenal homeobox-1 (Pdx1) gene, which is crucial for pancreatic development and beta-cell function. bioscientifica.com

Ischemia-Reperfusion Injury: In a rat model of ischemia-reperfusion injury, obestatin has been shown to decrease the mRNA expression of inflammatory factors such as IL-6, TNF-α, ICAM-1, and iNOS in cardiomyocytes. researchgate.net

The table below provides examples of genes whose mRNA expression is modulated by obestatin in rat studies.

| Gene | Effect of Obestatin | Tissue/Model | Source |

|---|---|---|---|

| c-fos | Increased | Gastric mucosa, intestinal villi, adipose tissue | nih.gov |

| Insulin | Increased | Pancreas (STZ-induced diabetes model) | bioscientifica.com |

| Pdx1 | Increased | Pancreas (STZ-induced diabetes model) | bioscientifica.com |

| IL-6 | Decreased | Cardiomyocytes (Ischemia-Reperfusion model) | researchgate.net |

| TNF-α | Decreased | Cardiomyocytes (Ischemia-Reperfusion model) | researchgate.net |

| GLP-1R | Increased | Adult hippocampal progenitors | researchgate.net |

Western Blotting for Protein Phosphorylation Analysis

Western blotting is a widely used technique to detect specific proteins in a sample and to analyze their post-translational modifications, such as phosphorylation. nih.govresearchgate.netresearchgate.net This method has been applied in obestatin research in rats to investigate its effects on intracellular signaling pathways.

Principle of Western Blotting: The technique involves separating proteins from a sample by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with antibodies specific to the target protein. A primary antibody binds to the protein of interest, and a secondary antibody, which is conjugated to an enzyme or a fluorophore, binds to the primary antibody for detection. bio-rad-antibodies.com

Analysis of Protein Phosphorylation: To study protein phosphorylation, phospho-specific antibodies are used. These antibodies are designed to recognize and bind only to the phosphorylated form of a specific amino acid residue (e.g., serine, threonine, or tyrosine) on the target protein. bio-rad-antibodies.com To ensure that any observed changes in phosphorylation are not due to changes in the total amount of the protein, the blot is often stripped and re-probed with an antibody that recognizes the total (both phosphorylated and unphosphorylated) form of the protein. bio-rad-antibodies.com

Application in Obestatin Research:

ERK1/2 Phosphorylation: In cultured 3T3-L1 preadipocytes, treatment with obestatin has been shown to stimulate the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating an activation of the MAPK signaling pathway. nih.gov

STAT3 Phosphorylation: In studies investigating the interaction between obestatin and other hormones, Western blotting has been used to analyze the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). For example, the effect of co-administration of cholecystokinin (B1591339) (CCK) and leptin on hypothalamic STAT3 phosphorylation has been examined in rats. researchgate.net

AMPK Phosphorylation: The phosphorylation status of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism, has also been assessed using Western blotting in response to various treatments in rats. researchgate.netnih.gov

This technique allows researchers to dissect the specific signaling cascades that are activated or inhibited by obestatin in different rat cell types and tissues, providing a deeper understanding of its molecular mechanisms of action.

Pharmacological Manipulations and Genetic Models

Use of Receptor Agonists/Antagonists and Signaling Inhibitors in Rat Studies

The initial discovery of obestatin proposed it as a ligand for the orphan G protein-coupled receptor GPR39, with actions opposing those of ghrelin, such as suppressing food intake and gastrointestinal motility. nih.govresearchgate.net However, this has been a point of significant scientific debate, with many studies failing to replicate these findings. nih.govoup.comoup.com

Research in rat models has utilized various pharmacological tools to dissect the signaling pathways potentially activated by obestatin. Studies have investigated the effects of obestatin on intracellular signaling cascades, such as the ERK1/2 and PI3K/Akt pathways, which are involved in cell proliferation and survival. nih.govkarger.com For instance, in isolated primary rat adipocytes, obestatin was found to inhibit both basal and insulin-stimulated lipogenesis and glucose transport. These effects were suggested to be mediated through the GPR39 receptor.